molecular formula C10H11N3OS B180950 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol CAS No. 110062-45-8

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol

Cat. No.: B180950
CAS No.: 110062-45-8
M. Wt: 221.28 g/mol
InChI Key: KJXNUVNCFDNFIH-UHFFFAOYSA-N
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Description

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

The primary target of the compound “5-Mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is the Jack Bean Urease enzyme . This enzyme plays a crucial role in the hydrolysis of urea, a process that is essential for nitrogen metabolism in many organisms.

Mode of Action

The compound interacts with the Jack Bean Urease enzyme through a non-competitive mechanism This binding changes the conformation of the enzyme, reducing its activity and thus inhibiting the hydrolysis of urea .

Biochemical Pathways

The inhibition of the Jack Bean Urease enzyme affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This cycle is part of the larger nitrogen metabolism pathway. The inhibition of the enzyme can lead to an accumulation of urea and a decrease in the production of ammonia and other downstream products .

Result of Action

The primary result of the compound’s action is the inhibition of the Jack Bean Urease enzyme . This leads to a decrease in the hydrolysis of urea, affecting nitrogen metabolism. The compound also has free radical scavenging properties, suggesting that it may have additional effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol typically involves the reaction of a hydrazine derivative with a suitable thiol and an aldehyde or ketone. One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNUVNCFDNFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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